molecular formula C8H16N2O4 B2645156 (3R)-1,3-dimethylpiperazine;oxalic acid CAS No. 2173637-19-7

(3R)-1,3-dimethylpiperazine;oxalic acid

Cat. No.: B2645156
CAS No.: 2173637-19-7
M. Wt: 204.226
InChI Key: FMMUNDXXVADKHS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1,3-dimethylpiperazine;oxalic acid: is a compound that combines (3R)-1,3-dimethylpiperazine, a chiral piperazine derivative, with oxalic acid, a dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,3-dimethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as ®-1,3-dimethylpiperazine.

    Reaction with Oxalic Acid: The ®-1,3-dimethylpiperazine is then reacted with oxalic acid under controlled conditions to form the desired compound. This reaction often requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the salt.

Industrial Production Methods

In an industrial setting, the production of (3R)-1,3-dimethylpiperazine;oxalic acid would involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial quantities, ensuring the reaction conditions are optimized for yield and purity.

    Purification: The product is purified using techniques such as crystallization or recrystallization to remove any impurities and obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-1,3-dimethylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R)-1,3-dimethylpiperazine;oxalic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3R)-1,3-dimethylpiperazine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1,3-dimethylpiperazine: The enantiomer of (3R)-1,3-dimethylpiperazine, which may have different biological activities.

    1,4-dimethylpiperazine: A structural isomer with different chemical and biological properties.

    Piperazine derivatives: Other derivatives of piperazine that may have similar but distinct properties.

Uniqueness

(3R)-1,3-dimethylpiperazine;oxalic acid is unique due to its specific chiral configuration and the presence of oxalic acid. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(3R)-1,3-dimethylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C2H2O4/c1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6)/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXAJXWNTKBQAH-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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